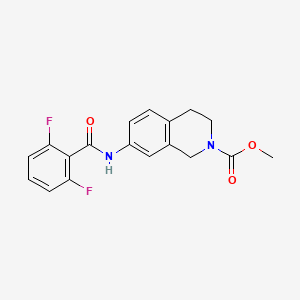

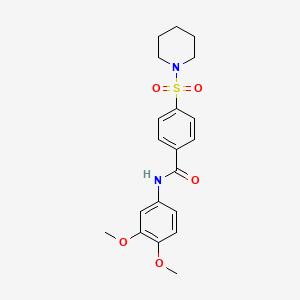

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons.

Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Design

Piperidine derivatives, such as N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide , are crucial in the synthesis of various pharmaceuticals . The piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets. This compound can serve as a building block for designing new drugs with potential therapeutic applications.

Biological Activity Enhancement

The presence of the piperidine ring in medicinal compounds often contributes to enhanced biological activity . This enhancement can be attributed to the basic nitrogen atom in the piperidine ring, which can form salts and engage in hydrogen bonding, thus improving the interaction with biological receptors.

Pharmacokinetic Property Modulation

Modifying the pharmacokinetic properties of drugs is essential for optimizing their absorption, distribution, metabolism, and excretion (ADME). The sulfonylbenzamide group in the compound can be modified to alter its lipophilicity, which in turn can affect the drug’s bioavailability and half-life .

Proton Pump Inhibition

Compounds containing benzamide derivatives have been shown to act as proton pump inhibitors . They can accumulate in parietal cells and bind directly to the enzyme responsible for gastric acid secretion, leading to inhibition. This application is particularly relevant in the treatment of conditions like gastroesophageal reflux disease (GERD).

Antimicrobial Activity

Benzamide derivatives also exhibit antibacterial activity by inhibiting bacterial nucleic acid and protein synthesis . This property can be harnessed to develop new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal and Antiparasitic Effects

The structural features of benzamide derivatives contribute to their antifungal activity by disrupting microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths . This makes them candidates for developing treatments against fungal infections and parasitic diseases.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The exact mode of action of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the dimethoxyphenyl and piperidinylsulfonyl groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Pharmacokinetics

The presence of the dimethoxyphenyl and piperidinylsulfonyl groups may influence the compound’s solubility, permeability, and metabolic stability, which in turn could affect its bioavailability .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-11-8-16(14-19(18)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJVBOFGCNPALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332426 | |

| Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

CAS RN |

749893-82-1 | |

| Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)

![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)